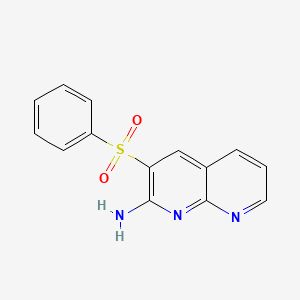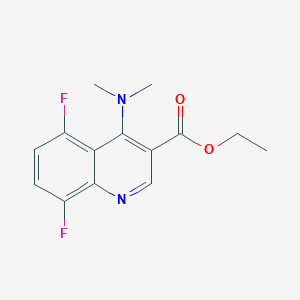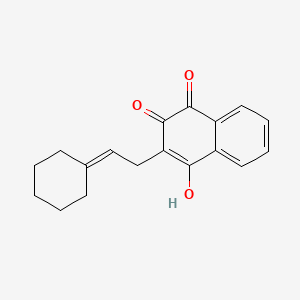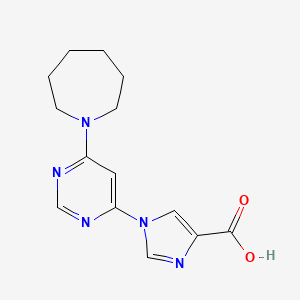![molecular formula C10H10BrN3O2 B11842682 Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11842682.png)
Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-6-(Brommethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-carboxylat ist eine heterocyclische Verbindung, die sowohl Pyrrol- als auch Pyrimidinringe enthält.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-6-(Brommethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-carboxylat beinhaltet typischerweise die Bromierung einer Vorläuferverbindung. Eine übliche Methode beinhaltet die Bromierung von 5-Methylpyridin-2,3-dicarboxylat unter Verwendung von N-Bromsuccinimid (NBS) und Azobisisobutyronitril (AIBN) als Radikalstarter . Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan unter Rückflussbedingungen durchgeführt.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die großtechnische Synthese würde wahrscheinlich eine Optimierung der Labormethoden erfordern, um höhere Ausbeuten und Reinheit zu gewährleisten, sowie die Verwendung von Durchflussreaktoren, um die Effizienz und Skalierbarkeit zu verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate typically involves the bromination of a precursor compound. One common method involves the bromination of 5-methylpyridine-2,3-dicarboxylate using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator . The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Reaktionstypen
Methyl-6-(Brommethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-carboxylat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Brommethylgruppe kann durch andere Nukleophile, wie Amine oder Thiole, substituiert werden, um neue Derivate zu bilden.
Oxidationsreaktionen: Die Methylgruppe kann oxidiert werden, um Carbonsäuren oder andere oxidierte Derivate zu bilden.
Cyclisierungsreaktionen: Die Verbindung kann eine intramolekulare Cyclisierung eingehen, um komplexere heterocyclische Strukturen zu bilden.
Häufige Reagenzien und Bedingungen
N-Bromsuccinimid (NBS): Wird für Bromierungsreaktionen verwendet.
Azobisisobutyronitril (AIBN): Wird als Radikalstarter in Bromierungsreaktionen verwendet.
Dichlormethan: Häufiges Lösungsmittel für organische Reaktionen.
Hauptprodukte, die gebildet werden
Substituierte Derivate: Entstehen durch nucleophile Substitution der Brommethylgruppe.
Oxidierte Derivate: Entstehen durch Oxidation der Methylgruppe.
Wissenschaftliche Forschungsanwendungen
Methyl-6-(Brommethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Wird als Baustein für die Synthese potenzieller pharmazeutischer Verbindungen verwendet.
Materialwissenschaften: Wird bei der Entwicklung neuartiger Materialien mit einzigartigen elektronischen oder optischen Eigenschaften eingesetzt.
Biologische Studien: Wird auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und anticanceriger Eigenschaften, untersucht.
Wirkmechanismus
Der Wirkmechanismus von Methyl-6-(Brommethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-carboxylat hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es wirken, indem es mit bestimmten molekularen Zielen, wie Enzymen oder Rezeptoren, interagiert, um deren Aktivität zu modulieren. Die genauen beteiligten Wege hängen von der Struktur des endgültigen Derivats und seinem Ziel ab .
Wirkmechanismus
The mechanism of action of Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the structure of the final derivative and its target .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-6-(Brommethyl)-2-pyridincarboxylat: Ähnlich in der Struktur, aber es fehlt das Pyrrolo[2,3-d]pyrimidin-Ringsystem.
2-Brom-6-methylpyridin: Enthält eine Brommethylgruppe, unterscheidet sich aber in der Gesamtringstruktur.
Einzigartigkeit
Methyl-6-(Brommethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-carboxylat ist aufgrund seiner fusionierten Pyrrol- und Pyrimidinringe einzigartig, die im Vergleich zu einfacheren Analoga besondere chemische Eigenschaften und potenzielle biologische Aktivitäten verleihen.
Eigenschaften
Molekularformel |
C10H10BrN3O2 |
|---|---|
Molekulargewicht |
284.11 g/mol |
IUPAC-Name |
methyl 6-(bromomethyl)-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H10BrN3O2/c1-14-7(4-11)3-6-5-12-8(10(15)16-2)13-9(6)14/h3,5H,4H2,1-2H3 |
InChI-Schlüssel |
YCMIBIHRBIPYIU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC2=CN=C(N=C21)C(=O)OC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11842612.png)

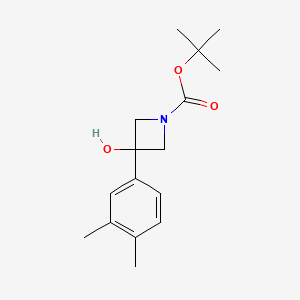

![N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline](/img/structure/B11842632.png)
